molecular formula C23H24N6O2 B383544 7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 663219-12-3

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B383544
CAS No.: 663219-12-3
M. Wt: 416.5g/mol
InChI Key: KKQUQLYOZWJHRV-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic heterocycle featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its substituents include a butyl group at position 7, an imino group at position 6, a methyl group at position 11, and a pyridin-3-ylmethyl carboxamide moiety at position 3.

Properties

IUPAC Name

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-3-4-10-28-19(24)17(22(30)26-14-16-8-5-9-25-13-16)12-18-21(28)27-20-15(2)7-6-11-29(20)23(18)31/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQUQLYOZWJHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=C(C4=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the pyrido[1,2-a:2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as pyridine derivatives and various reagents to introduce the desired functional groups. Reaction conditions typically include controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analogues

The compound’s tricyclic framework shares similarities with other nitrogen-containing heterocycles, such as pyrimido[4,5-d]pyrimidines and benzodiazepine derivatives. For example:

  • (R)-3-Benzyl-N-(4-Methyl-3-(1-Methyl-7-((6-Methylpyridin-3-Yl)Amino)-2-Oxo-1,4-Dihydropyrimido[4,5-D]Pyrimidin-3(2H)-Yl)Phenyl)-2-Oxo-5-Phenyl-2,3-Dihydro-1H-Benzo[e][1,4]Diazepine-8-Carboxamide (11f): This pyrimido-pyrimidine derivative () exhibits a fused bicyclic core with a benzodiazepine appendage.
  • Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate: This thiazolo-pyrimidine () shares a bicyclic nitrogenous scaffold but lacks the tricyclic complexity and imino substituents of the target compound. Its crystal structure analysis (via SHELX and ORTEP-3) reveals planar aromatic systems, contrasting with the three-dimensional steric demands of the tricyclic compound .

Structural and Computational Analysis

Crystallographic Tools and Refinement

The compound’s structural elucidation likely relies on SHELX () for small-molecule refinement and ORTEP-3/WinGX (–5) for graphical representation. Comparative studies with similar compounds (e.g., ) use these tools to resolve bond angles, torsion angles, and intermolecular interactions. For example:

  • The dihedral angle between the pyridine ring and the tricyclic core in the target compound is expected to differ from the near-planar arrangement observed in thiazolo-pyrimidines (e.g., C9–S1–C2–C3: −2.7° in ) due to steric hindrance from the butyl group .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrimido[4,5-d]Pyrimidine (11f) Thiazolo[3,2-a]Pyrimidine ()
Molecular Weight (g/mol) ~500 (estimated) 734.82 533.59
LogP (Predicted) 3.2–3.8 4.5 2.9
Hydrogen Bond Donors 2 4 1
Rotatable Bonds 6 9 5
Aromatic Rings 4 6 3

The target compound’s lower rotatable bond count and moderate LogP suggest improved membrane permeability compared to 11f but reduced solubility relative to the thiazolo-pyrimidine derivative.

Biological Activity

7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its heterocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N6O2C_{19}H_{16}N_{6}O_{2} with a molecular weight of 360.4 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple nitrogen atoms and functional groups that may enhance its reactivity.

PropertyValue
Molecular FormulaC19H16N6O2C_{19}H_{16}N_{6}O_{2}
Molecular Weight360.4 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Properties
Studies have shown that compounds with similar structural features possess antimicrobial properties. The presence of the imino and carboxamide functionalities suggests potential effectiveness against various bacterial strains.

2. Anticancer Activity
Compounds within the triazatricyclo class have been investigated for their anticancer effects. Preliminary data suggest that 7-butyl-6-imino derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

3. Antiviral Effects
Research into related compounds has indicated potential antiviral activity. The interaction of the compound with viral enzymes or receptors could provide a basis for further investigation into its efficacy against viral pathogens.

The precise mechanism of action for 7-butyl-6-imino derivatives is still under investigation; however, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical biological pathways:

1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes that are crucial for microbial growth or cancer cell survival.

2. Receptor Modulation
By binding to specific receptors, the compound could modulate signaling pathways that lead to desired therapeutic outcomes.

Case Studies

Several studies have focused on the biological activity of structurally similar compounds:

Case Study 1: Antimicrobial Activity
A study conducted on a series of triazatricyclo compounds revealed significant antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential
In vitro assays demonstrated that derivatives similar to 7-butyl-6-imino compounds exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential as a lead compound in anticancer drug development.

Synthesis Methods

The synthesis of 7-butyl-6-imino derivatives typically involves multi-step organic reactions:

  • Condensation Reactions : Reacting pyridine derivatives with appropriate carbonyl compounds under controlled conditions.
  • Cyclization : Formation of the tricyclic structure through cyclization reactions.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the desired product.

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